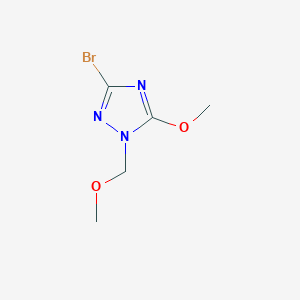

3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-5-methoxy-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2/c1-10-3-9-5(11-2)7-4(6)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHYMILKWASMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205403 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573547-56-4 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The triazole ring can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of aldehydes or acids from the methoxy group.

Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives, including 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, exhibit antifungal properties. A study demonstrated that modifications in the triazole ring can enhance antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents .

Anticancer Potential

Triazoles have been investigated for their anticancer properties. Specific derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their effects on cell lines associated with breast and lung cancers .

Fungicides

The compound's structural features suggest potential use as a fungicide in agriculture. Triazoles are commonly employed in crop protection due to their ability to inhibit fungal growth. Studies have shown that compounds with similar configurations can effectively control plant pathogens .

Case Study 1: Antifungal Evaluation

In a controlled laboratory setting, researchers synthesized several triazole derivatives and tested their antifungal activity against Candida albicans. The results indicated that the presence of bromine and methoxy groups significantly enhanced antifungal potency compared to other triazole compounds without these modifications.

Case Study 2: Anticancer Screening

A series of anticancer screenings were conducted using human cancer cell lines. The derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development into an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 236.07 g/mol

- CAS Number : 1573547-56-4

- Solubility : Likely polar aprotic solvents (based on analogs)

- Reactivity : Susceptible to substitutions at C-3 (bromine) and N-1 (methoxymethyl).

Comparison with Structurally Similar Compounds

Substituent Variations in 1H-1,2,4-Triazole Derivatives

The following table summarizes key analogs and their structural/functional differences:

Structural and Functional Insights

Alkoxy vs. Thioether Substituents :

- Replacing the methoxy group at C-5 with ethylthio (e.g., 3-bromo-5-(ethylthio)-1H-1,2,4-triazole ) introduces sulfur’s polarizable electron cloud, enhancing nucleophilic reactivity.

- Ethoxy/isopropoxy analogs exhibit greater lipophilicity, which may improve membrane permeability in biological systems.

N-1 Protecting Groups :

- The methoxymethyl group in the parent compound balances steric bulk and electron-donating effects, stabilizing the triazole ring during synthetic modifications.

- Bulkier groups like tetrahydropyranyl () reduce ring flexibility but improve crystallinity for X-ray studies.

Bromine Reactivity :

- Bromine at C-3 is a prime site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling diversification into pharmaceuticals or agrochemicals.

Biological Activity

3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, anticancer, and anti-inflammatory activities.

- Molecular Formula : CHBrNO

- Molecular Weight : 222.04 g/mol

- CAS Number : 1573547-56-4

- SMILES Notation : COc1nc(Br)nn1C

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains. A study evaluating the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria reported promising results.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Escherichia coli | 50 | Comparable to Ciprofloxacin |

| Staphylococcus aureus | 40 | Comparable to Ceftriaxone |

| Pseudomonas aeruginosa | 30 | Comparable to Gentamicin |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Antioxidant Activity

The antioxidant capabilities of triazoles are of particular interest due to their role in mitigating oxidative stress-related diseases. In vitro assays have demonstrated that this compound exhibits significant radical scavenging activity. The compound's effectiveness was measured using DPPH and ABTS assays.

| Assay Type | IC Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 9.8 |

These values indicate that the compound possesses strong antioxidant properties, potentially comparable to established antioxidants like ascorbic acid.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. Specifically, this compound was tested against several cancer cell lines. The results indicated that the compound inhibits cell proliferation significantly.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The observed effects were attributed to the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Compounds containing triazole rings have been noted for their anti-inflammatory effects. In studies assessing cytokine production, this compound demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Cytokine | Concentration Tested (µg/mL) | Inhibition (%) |

|---|---|---|

| IL-6 | 10 | 75 |

| TNF-alpha | 10 | 70 |

These results suggest that the compound may have therapeutic potential for treating inflammatory conditions.

Case Studies

Several studies have highlighted the biological significance of triazole derivatives:

- Antibacterial Efficacy : A comparative study on various triazoles found that derivatives similar to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics .

- Antioxidant Mechanisms : Research indicated that the antioxidant activity of triazoles could be linked to their ability to donate electrons and neutralize free radicals effectively .

- Cancer Treatment Potential : A study focusing on the mechanism of action revealed that triazole compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of pre-formed triazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) is common. Solvent choice (e.g., DMF or DMSO) and catalysts (e.g., triethylamine) significantly impact yields. Evidence from analogous triazole syntheses highlights that refluxing in methanol for 18–24 hours followed by ice-water quenching improves crystallinity and purity .

Q. How can spectroscopic techniques (NMR, XRD) confirm the structure of this triazole derivative?

- Methodological Answer :

- NMR : H and C NMR are critical for verifying substituent positions. For instance, the methoxymethyl group’s protons appear as singlet(s) near δ 3.3–3.5 ppm, while aromatic protons (if present) show deshielding effects. H-C HSQC can resolve overlapping signals .

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the triazole ring geometry and substituent orientation. A triclinic crystal system (space group P1) is typical for similar triazoles, with bond angles and lengths consistent with sp-hybridized nitrogen atoms .

Q. What safety protocols are essential for handling brominated triazole derivatives?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of brominated vapors.

- Store in airtight containers away from heat sources (P210) and follow spill protocols (P305+P351+P338 for eye exposure) .

Advanced Research Questions

Q. How can researchers address low yields during alkylation or methoxymethylation steps in synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., excess methoxymethyl chloride) and reaction time. Microwave-assisted synthesis (e.g., 100–150°C for 10–30 minutes) enhances reaction efficiency compared to traditional reflux. Side products like dimerized intermediates can be minimized using bulky bases (e.g., DBU) to reduce nucleophilic competition .

Q. What computational methods predict the biological activity of this triazole derivative?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or TYK2 kinases). The bromine atom’s electronegativity and methoxy group’s hydrophobicity influence binding affinity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solvatochromic studies in polar solvents (e.g., ethanol) reveal charge-transfer transitions, correlating with potential bioactivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotamerism of the methoxymethyl group) by acquiring spectra at 25°C vs. −40°C.

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish between regioisomers or confirm substituent positions .

Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Isosteric Replacement : Substitute bromine with other halogens (e.g., Cl, I) or bioisosteres (e.g., CF) to modulate electronic effects.

- Side-Chain Modifications : Replace methoxymethyl with ethoxymethyl or benzyl groups to alter lipophilicity. Biological testing (e.g., enzyme inhibition assays) validates SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.